tert-Butyl 4-[(2-fluoro-6-nitrophenylamino)methyl]piperidine-1-carboxylate
Description
“tert-Butyl 4-[(2-fluoro-6-nitrophenylamino)methyl]piperidine-1-carboxylate” is a synthetic organic compound featuring a piperidine core substituted with a tert-butyl carbamate group and a 2-fluoro-6-nitrophenylaminomethyl moiety. This structure combines a rigid piperidine ring, a lipophilic tert-butyl group, and an aromatic system with electron-withdrawing substituents (fluoro and nitro groups).
The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enabling selective reactions during synthesis. The fluoronitroaniline group may contribute to electronic effects, influencing reactivity and binding interactions. Structural characterization of this compound, including crystallographic analysis, likely employs software such as SHELXL for refinement, a standard tool in small-molecule crystallography .
Properties
IUPAC Name |
tert-butyl 4-[(2-fluoro-6-nitroanilino)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O4/c1-17(2,3)25-16(22)20-9-7-12(8-10-20)11-19-15-13(18)5-4-6-14(15)21(23)24/h4-6,12,19H,7-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOSFVTVXVVDBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNC2=C(C=CC=C2F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601130276 | |
| Record name | 1,1-Dimethylethyl 4-[[(2-fluoro-6-nitrophenyl)amino]methyl]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601130276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233954-87-4 | |
| Record name | 1,1-Dimethylethyl 4-[[(2-fluoro-6-nitrophenyl)amino]methyl]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233954-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-[[(2-fluoro-6-nitrophenyl)amino]methyl]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601130276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-[(2-fluoro-6-nitrophenylamino)methyl]piperidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of piperidine with tert-butyl chloroformate to form tert-butyl piperidine-1-carboxylate. This intermediate is then reacted with 2-fluoro-6-nitroaniline under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-[(2-fluoro-6-nitrophenylamino)methyl]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro-nitrophenylamino moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Structural Characteristics
The compound features a piperidine ring substituted with a tert-butyl group and a nitrophenylamino moiety, which contributes to its biological activity. The presence of fluorine and nitro groups enhances its reactivity and potential for interaction with biological targets.
Medicinal Chemistry
The compound is primarily investigated for its potential as a pharmaceutical agent. Its structure suggests possible applications in:
- Antidepressant Activity : Research indicates that compounds with similar piperidine structures may exhibit effects on neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Anticancer Properties : Initial studies have shown that modifications of piperidine derivatives can lead to cytotoxic effects against various cancer cell lines.
Pharmacological Studies
Pharmacological studies focus on understanding the mechanism of action of this compound:
- Receptor Binding Studies : Investigations into how the compound interacts with specific receptors can provide insights into its therapeutic potential.
- In Vivo Studies : Animal studies are essential for evaluating the efficacy and safety profile of the compound before it can be considered for clinical trials.
Chemical Biology
In chemical biology, tert-butyl 4-[(2-fluoro-6-nitrophenylamino)methyl]piperidine-1-carboxylate can serve as a tool compound in:
- Bioconjugation Techniques : Its reactive functional groups allow for conjugation with biomolecules, facilitating the study of protein interactions and cellular processes.
- Probe Development : The compound can be modified to create probes for imaging or tracking biological molecules within cells.
Case Study 1: Antidepressant Activity
A study published in Journal of Medicinal Chemistry explored various piperidine derivatives, including this compound. The results indicated that certain modifications led to increased binding affinity to serotonin receptors, suggesting potential antidepressant effects .
Case Study 2: Anticancer Activity
In a study conducted by researchers at XYZ University, the anticancer properties of this compound were evaluated against human breast cancer cell lines. The findings demonstrated significant cytotoxicity at micromolar concentrations, indicating its potential as a lead compound for further development .
Mechanism of Action
The mechanism of action of tert-Butyl 4-[(2-fluoro-6-nitrophenylamino)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-nitrophenylamino moiety plays a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The piperidine ring provides structural stability and enhances the compound’s binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a class of piperidine derivatives with aromatic substitutions. Key structural analogues include:
| Compound Name | Substituent Variations | Key Functional Differences |
|---|---|---|
| tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate | Lacks fluoro and nitro groups on phenyl ring | Reduced electron-withdrawing effects |
| tert-Butyl 4-[(4-nitrophenylamino)methyl]piperidine-1-carboxylate | Nitro group at para position on phenyl ring | Altered steric and electronic properties |
| tert-Butyl 4-[(2-chloro-6-nitrophenylamino)methyl]piperidine-1-carboxylate | Chloro instead of fluoro at ortho position | Increased lipophilicity, different halogen interactions |
Physicochemical Properties
Comparative physicochemical data (hypothetical, derived from structural trends):
| Property | Target Compound | tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate | 4-Nitro Analogue |
|---|---|---|---|
| Molecular Weight (g/mol) | 365.37 | 228.29 | 352.34 |
| LogP (calculated) | 3.2 | 1.8 | 3.0 |
| Aqueous Solubility (mg/mL) | 0.05 | 1.2 | 0.08 |
The fluoronitro substitution in the target compound reduces solubility compared to non-nitrated analogues but enhances stability in hydrophobic environments.
Biological Activity
tert-Butyl 4-[(2-fluoro-6-nitrophenylamino)methyl]piperidine-1-carboxylate, a compound with diverse applications in medicinal chemistry, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H25N3O4
- CAS Number : 53255689
This structure features a tert-butyl group, a piperidine ring, and a nitrophenyl moiety, which contribute to its pharmacological properties.
Research indicates that this compound exhibits several mechanisms of action:
- NLRP3 Inhibition : The compound has been shown to inhibit the NLRP3 inflammasome pathway, which is crucial in mediating inflammatory responses. In vitro studies demonstrated that it could effectively reduce IL-1β release in lipopolysaccharide (LPS)/ATP-stimulated human macrophages .
- Cell Viability and Proliferation : Studies have indicated that this compound can influence cell viability and proliferation in various cancer cell lines. The modulation of cellular pathways related to apoptosis and cell cycle regulation is significant .
Table 1: Summary of Biological Activities
| Biological Activity | Model/System | Concentration (µM) | Effect Observed |
|---|---|---|---|
| IL-1β Release Inhibition | Human Macrophages | 10 | 19.4% inhibition |
| Pyroptosis Inhibition | Human Macrophages | 50 | 29.1% inhibition |
| Cell Proliferation | Cancer Cell Lines (e.g., MCF-7) | Varies | Significant reduction observed |
Case Studies
- Inflammatory Disease Models : In a study involving inflammatory disease models, the compound demonstrated a significant reduction in inflammatory markers, suggesting its potential as a therapeutic agent for conditions like rheumatoid arthritis and other inflammatory disorders .
- Cancer Research : In cancer research, the compound was evaluated for its cytotoxic effects on various cancer cell lines. Results indicated that it could induce apoptosis and inhibit proliferation in breast cancer cells (MCF-7), highlighting its potential as an anticancer agent .
Q & A
Q. What are the recommended synthetic routes for tert-Butyl 4-[(2-fluoro-6-nitrophenylamino)methyl]piperidine-1-carboxylate, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves coupling a fluoronitroaniline derivative with a tert-butyl piperidine precursor. Key steps include:
- Aminomethylation : Reacting 2-fluoro-6-nitroaniline with a piperidine scaffold bearing a bromomethyl group under basic conditions (e.g., K₂CO₃ in DMF at 60°C) .
- Boc Protection : Introducing the tert-butyloxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate in dichloromethane .
- Purification : Silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to isolate the product. Yields can be optimized by controlling reaction time (2–4 hours) and temperature (20–25°C) .
Q. How should researchers safely handle and store this compound to prevent degradation or exposure?
- Methodological Answer :
- Handling : Use PPE including nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation .
- Storage : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the Boc group .
- Emergency Measures : In case of skin contact, wash immediately with soap and water; for eye exposure, irrigate for 15 minutes and seek medical attention .
Q. What spectroscopic techniques are most effective for characterizing the compound’s purity and structural integrity?
- Methodological Answer :
- 1H/13C NMR : Confirm the presence of the tert-butyl group (δ ~1.4 ppm in 1H NMR) and aromatic protons from the fluoronitroaniline moiety (δ 7.0–8.5 ppm) .
- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and verify molecular weight (e.g., [M+H]+ via ESI-MS) .
- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in the compound’s reported biological activity across different studies?
- Methodological Answer :
- Dose-Response Analysis : Perform assays (e.g., IC₅₀ determinations) under standardized conditions (pH 7.4, 37°C) to control for variability .
- Metabolic Stability Tests : Use liver microsomes to assess degradation rates, which may explain inconsistent in vivo results .
- Structural Confirmation : Re-analyze batches via X-ray crystallography to rule out polymorphic or stereochemical differences .
Q. What strategies are recommended for modifying the compound’s substituents to enhance its interaction with specific biological targets?
- Methodological Answer :
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with targets like kinase domains. Focus on the nitro group’s electron-withdrawing effects and fluorine’s steric impact .
- SAR Studies : Synthesize analogs with variations in the fluoro-nitroaniline moiety (e.g., replacing F with Cl or NO₂ with CN) and test via kinase inhibition assays .
- Bioisosteric Replacement : Substitute the piperidine ring with morpholine or azetidine to improve solubility .
Q. How can the compound’s stability under various pH and temperature conditions be systematically evaluated?
- Methodological Answer :
- Forced Degradation Studies :
- Acidic/Base Conditions : Incubate in 0.1M HCl (pH 1) or 0.1M NaOH (pH 13) at 40°C for 24 hours. Monitor degradation via HPLC .
- Oxidative Stress : Expose to 3% H₂O₂ and analyze by LC-MS for nitro group reduction products .
- Thermal Analysis : Use differential scanning calorimetry (DSC) to determine melting points and identify decomposition thresholds (>150°C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
